Jnk-IN-7

描述

JNK-IN-7 is a potent inhibitor of c-Jun N-terminal kinase, a member of the mitogen-activated protein kinase family. This compound has shown significant potential in the treatment of various diseases, including neurodegenerative disorders, inflammation, metabolic diseases, diabetes, liver diseases, and cancer .

作用机制

Target of Action

Jnk-IN-7 is a potent inhibitor of c-Jun N-terminal kinases (JNKs), specifically JNK1, JNK2, and JNK3 . These kinases are members of the mitogen-activated protein kinase (MAPK) family, which regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .

Mode of Action

This compound interacts with its targets (JNK1, JNK2, and JNK3) by inhibiting their kinase activity . This inhibition prevents the phosphorylation of c-Jun, a direct substrate of JNK kinase . The IC50 values for JNK1, JNK2, and JNK3 are 1.5, 2, and 0.7 nM respectively .

Biochemical Pathways

JNKs are activated by various forms of cellular stress and play a crucial role in the regulation of cellular senescence . They can downregulate hypoxia-inducible factor-1α to accelerate hypoxia-induced neuronal cell senescence . The activation of JNK inhibits mTOR activity and triggers autophagy, promoting cellular senescence . JNKs also have a role in apoptosis, where they increase the transcription of known pro-apoptotic genes .

Result of Action

The inhibition of JNKs by this compound leads to a decrease in the phosphorylation of c-Jun , which can result in the suppression of cellular senescence and the modulation of apoptosis . This can have significant effects at the molecular and cellular levels, potentially influencing disease progression in conditions such as neurodegenerative diseases and cancer .

Action Environment

Environmental factors such as inflammation, oxidative stress, infection, osmotic stress, and DNA damage can activate the JNK pathway . Therefore, these factors could potentially influence the action, efficacy, and stability of this compound.

生化分析

Biochemical Properties

Jnk-IN-7 plays a crucial role in biochemical reactions by inhibiting the activity of JNK1, JNK2, and JNK3. The compound has an IC50 of 1.5 nM for JNK1, 2 nM for JNK2, and 0.7 nM for JNK3 . This compound interacts with various enzymes, proteins, and biomolecules, including c-Jun, a direct substrate of JNK. By inhibiting the phosphorylation of c-Jun, this compound effectively modulates the activity of the transcription factor AP-1, which is involved in gene expression regulation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound inhibits the JNK signaling pathway, leading to reduced phosphorylation of c-Jun and other downstream targets. This inhibition affects processes such as apoptosis, inflammation, and stress responses, ultimately impacting cell survival and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of JNK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, such as c-Jun and activating transcription factor 2 (ATF-2), which are involved in gene expression regulation. By modulating these interactions, this compound alters gene expression patterns and cellular responses to stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation and long-term effects on cellular function have been studied extensively. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of JNK activity, resulting in long-term modulation of cellular processes such as apoptosis and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JNK activity without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound affects metabolic flux and metabolite levels by modulating the activity of JNK and its downstream targets. These interactions influence cellular metabolism, including processes such as glycolysis, oxidative phosphorylation, and lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its bioavailability and efficacy. Studies have shown that this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on JNK activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localizations influence the compound’s ability to inhibit JNK activity and modulate cellular processes. For example, this compound’s presence in the nucleus allows it to directly interact with transcription factors such as c-Jun and ATF-2, thereby regulating gene expression .

准备方法

Synthetic Routes and Reaction Conditions

JNK-IN-7 is synthesized through a series of chemical reactions involving the formation of a pyrimidinylamine core. The synthetic route typically involves the following steps:

Formation of the pyrimidinylamine core: This involves the reaction of a pyridine derivative with an amine to form the pyrimidinylamine core.

Introduction of the arylamide group: This step involves the reaction of the pyrimidinylamine core with an arylamide derivative under specific conditions to form the final product.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same synthetic routes as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as crystallization and chromatography .

化学反应分析

Types of Reactions

JNK-IN-7 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of an oxidized product.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, resulting in the formation of a reduced product.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting agents: Such as halogens and alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of this compound, which have been shown to exhibit different biological activities .

科学研究应用

Chemistry: JNK-IN-7 is used as a tool compound to study the role of c-Jun N-terminal kinase in various chemical reactions and pathways.

Biology: this compound is used to study the role of c-Jun N-terminal kinase in cellular processes such as apoptosis, proliferation, and differentiation.

Medicine: this compound has shown potential in the treatment of various diseases, including neurodegenerative disorders, inflammation, metabolic diseases, diabetes, liver diseases, and cancer.

Industry: This compound is used in the development of new drugs and therapeutic agents targeting c-Jun N-terminal kinase

相似化合物的比较

Similar Compounds

Some compounds similar to JNK-IN-7 include:

JNK-IN-8: An analog of this compound with an extra flag methyl, which dramatically improves selectivity and eliminates binding to other kinases.

11H-Indeno[1,2-b]quinoxalin-11-one oxime derivatives: These compounds exhibit submicromolar binding affinity for at least one JNK isoform and inhibit lipopolysaccharide-induced nuclear factor-κB/activating protein 1 activation.

Uniqueness

This compound is unique in its high potency and selectivity for c-Jun N-terminal kinase. It exhibits a 1,000-fold higher activity compared to its parent compound JNK-IN-1 and inhibits c-Jun phosphorylation in HeLa and A375 cells with IC50 values of 130 nM and 244 nM, respectively .

属性

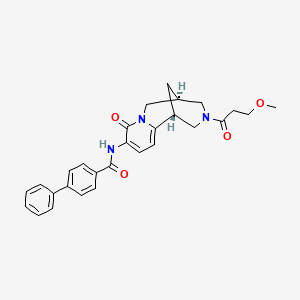

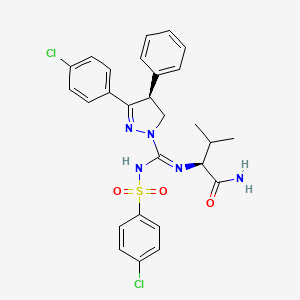

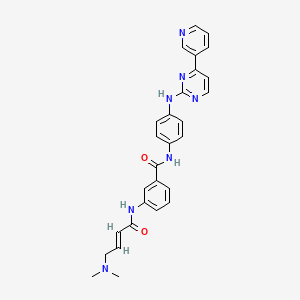

IUPAC Name |

3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N7O2/c1-35(2)17-5-9-26(36)31-24-8-3-6-20(18-24)27(37)32-22-10-12-23(13-11-22)33-28-30-16-14-25(34-28)21-7-4-15-29-19-21/h3-16,18-19H,17H2,1-2H3,(H,31,36)(H,32,37)(H,30,33,34)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADRIIWGHYFWPP-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of understanding CAV1 variants in relation to JNK activity and paclitaxel resistance?

A: Studies have shown that different CAV1 variants can have opposing roles in paclitaxel-mediated cell death [, ]. The full-length variant, CAV1α (wild-type CAV1 or wtCAV1), possesses the Tyr-14 phosphorylation site and promotes apoptosis through JNK activation and subsequent BCL2/BCLxL inactivation. Conversely, the truncated variant, CAV1β, lacks the Tyr-14 site and its expression is linked to paclitaxel resistance, likely by interfering with the pro-apoptotic function of wtCAV1 [, ]. This understanding suggests that targeting specific CAV1 variants or modulating their expression could be a potential strategy to overcome paclitaxel resistance.

Q2: Can reactive oxygen species (ROS) influence JNK activity in a cellular context?

A: Yes, ROS can act as mediators of JNK activity []. Cytokines like Interleukin 1 (IL-1) and Tumor Necrosis Factor α (TNFα) have been shown to induce ROS production in cells, subsequently activating JNK. This activation was found to be inhibited by antioxidant treatment, suggesting a direct link between ROS and JNK activation. Furthermore, directly applying hydrogen peroxide, a type of ROS, to cells also led to potent JNK activation []. This highlights the potential of targeting ROS production as a strategy to modulate JNK signaling in diseases like arthritis or cancer.

Q3: What is the connection between JNK activation and clinical outcomes in melanoma patients?

A: Research suggests that activation of c-jun N-terminal kinase (JNK) is associated with increased cell proliferation and shorter relapse-free periods in patients with superficial spreading malignant melanoma []. This implies that JNK activity could potentially serve as a prognostic marker for melanoma progression.

Q4: What are the potential implications of JNK activation in inflammatory bowel disease (IBD)?

A: Research indicates a link between decreased levels of divalent metal-ion transporter 1 (DMT1) in intestinal epithelial cells and the development of anemia in individuals with inflammatory bowel disease []. While the exact mechanism remains unclear, this finding suggests a potential role of JNK signaling in IBD pathogenesis and its associated complications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

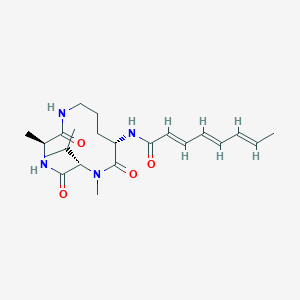

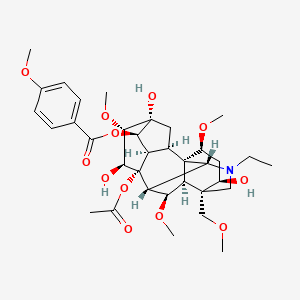

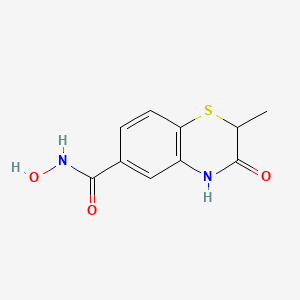

![(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B608168.png)